1H-Phenalene-1,3(2H)-dione
Overview
Description
1H-Phenalene-1,3(2H)-dione is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds related to 1H-Phenalene-1,3(2H)-dione.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 1-oxo-1H-phenalene-2,3-dicarbonitrile, which shares a similar phenalene scaffold, was achieved and led to a structural revision of the originally proposed compound . Another study identified 2,3-dihydro-1H-phenalene in coal liquids, which was confirmed by synthesizing a reference compound and analyzing it using nuclear magnetic resonance spectroscopy . Additionally, a one-pot synthesis of 11H-benzo[a]benzo[6,7]chromeno[2,3-c]phenazine-11,16(17H)-diones was described, showcasing the formation of multiple bonds in a single operation .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various analytical techniques. Detailed NMR studies and X-ray diffraction were used to corroborate the structural assignment of 1-oxo-1H-phenalene-2,3-dicarbonitrile . Similarly, the structure of 2,3-dihydro-1H-phenalene was confirmed through nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The papers discuss several chemical reactions involving phenalene derivatives. The study on 1-oxo-1H-phenalene-2,3-dicarbonitrile presents new chemical transformations for this compound . The formation of phenalene in the gas phase was also explored, providing evidence for its formation via resonantly stabilized free radical intermediates . Furthermore, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds was achieved through epoxidation and subsequent reactions .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1H-Phenalene-1,3(2H)-dione, they do provide information on related compounds. For example, the identification of 2,3-dihydro-1H-phenalene in coal liquids suggests its stability under certain conditions . The papers also highlight the importance of these compounds in understanding the growth mechanisms of polycyclic aromatic hydrocarbons and their evolution into graphene-type nanostructures .
Scientific Research Applications
Chemical Synthesis and Structure Analysis
1H-Phenalene-1,3(2H)-dione has been studied for its unique chemical behavior and structural properties. For instance, Kuroki et al. (1981) explored the diazotization of 2-amino-1H-phenalen-1-ones, highlighting a reaction that involves the intramolecular rearrangement of a diazohydroxide intermediate, resulting in 2-diazo-1H-phenalene-1,3(2H)-dione (Kuroki & Tsunashima, 1981). Marinov et al. (2014) investigated the solid-state structures of 1,3-dione derivatives, using solid-state NMR and quantum chemical calculations to understand their tautomeric structures (Marinov et al., 2014).
Organic Electronics
1H-Phenalene-1,3(2H)-dione has potential applications in organic electronics. Fan et al. (2012) reported a synthesis of 7,8,15,16-tetraazaterrylene (TAT) from phenalene-1,3-dione, demonstrating its utility in organic electronic structures (Fan et al., 2012).
Chemical Reactions and Hydration Studies
The compound's reaction dynamics and hydration properties have been explored. Bowden and Rumpal (1997) analyzed the hydration of indane-1,2,3-triones and related triones, including phenalene-1,2,3-trione, to understand the kinetics and structure of the transition state (Bowden & Rumpal, 1997).
Synthesis of Condensed Phenalenones
Condensed phenalenones, which include 1H-Phenalene-1,3(2H)-dione derivatives, are synthesized for various applications. Kuroda et al. (1989) described syntheses of these compounds, demonstrating their relevance in chemical synthesis (Kuroda et al., 1989).
Tautomeric Structure and Interaction Studies
The tautomeric structure and interactions of 1H-Phenalene-1,3(2H)-dione derivatives have been studied, indicating the compound's significance in understanding chemical behavior and bonding. Sigalov et al. (2011) investigated the adducts of dimedone and phenalen-1,3-dione, revealing insights into their tautomeric structures and hydrogen bonding (Sigalov et al., 2011).
properties
IUPAC Name |
phenalene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFZARCVFOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973775 | |
Record name | 1H-Phenalene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phenalene-1,3(2H)-dione | |
CAS RN |
5821-59-0 | |
Record name | 1H-Phenalene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5821-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Phenalene-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5821-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC87590 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Phenalene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-phenalene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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